Methyl ({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities .
Preparation Methods
The synthesis of METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction conditions can vary, including the use of sodium ethoxide in ethanol, triethylamine in DMF, or sodium carbonate in DMF . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Hydrazine Hydrate Reactions: It reacts with hydrazine hydrate to form 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Aniline Reactions: It reacts with aniline to form 2-anilino-6-methylpyrimidin-4(3H)-one.
Common reagents used in these reactions include hydrazine hydrate, aniline, and various amines. The major products formed are acetamides, hydrazinyl derivatives, and anilino derivatives .
Scientific Research Applications
METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE involves its interaction with molecular targets such as nucleic acids. The compound’s pyrimidine base structure allows it to interfere with nucleic acid synthesis and function, leading to its biological activities . The exact molecular pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate
METHYL 2-{2-[(4-AMINO-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-2-PHENYLACETATE is unique due to its specific structure, which imparts distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C15H16N4O4S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C15H16N4O4S/c1-23-14(22)13(9-5-3-2-4-6-9)18-12(21)8-24-15-17-10(16)7-11(20)19-15/h2-7,13H,8H2,1H3,(H,18,21)(H3,16,17,19,20) |
InChI Key |
CAQOKTIRQUEWAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.